molecular formula C21H23N3O3S B376266 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B376266
M. Wt: 397.5g/mol
InChI Key: SJRGPTMJHPENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, and includes functional groups such as ethoxy, hydroxy, and thioxo, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy and hydroxy groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioxo group can be reduced to a thiol or further to a hydrocarbon.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxy and thioxo groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(3-ETHOXY-4-HYDROXYPHENYL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-4-27-17-11-14(9-10-16(17)25)19-18(13(3)22-21(28)24-19)20(26)23-15-8-6-5-7-12(15)2/h5-11,19,25H,4H2,1-3H3,(H,23,26)(H2,22,24,28)

InChI Key

SJRGPTMJHPENGZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.